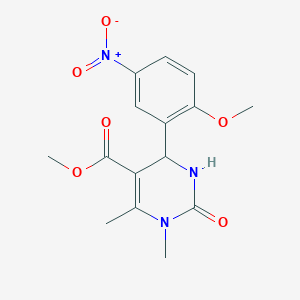![molecular formula C34H29N3O2S B308342 1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308342.png)
1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a potential drug candidate that has been studied for its potential therapeutic uses. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and proteins that play a role in cancer growth, microbial and fungal infections, Alzheimer's disease, and inflammation.
Biochemical and Physiological Effects:
1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit microbial and fungal growth, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one in lab experiments include its potential therapeutic uses, its ease of synthesis, and its availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic uses in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the commonly used methods involves the reaction of 2-amino-3-benzyl-1,3-dihydro-2H-indol-2-one with 4-ethylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction mixture is heated under reflux, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic uses in various scientific research studies. It has been shown to have anticancer, antimicrobial, and antifungal properties. This compound has also been studied for its potential use in treating Alzheimer's disease and as an anti-inflammatory agent.
Propiedades
Nombre del producto |
1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C34H29N3O2S |
Peso molecular |
543.7 g/mol |
Nombre IUPAC |
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H29N3O2S/c1-3-23-14-18-26(19-15-23)35-34-37(27-20-16-24(4-2)17-21-27)33(39)31(40-34)30-28-12-8-9-13-29(28)36(32(30)38)22-25-10-6-5-7-11-25/h5-21H,3-4,22H2,1-2H3/b31-30-,35-34? |
Clave InChI |
MPZOHWFEWAXXPZ-ZVIWIIKRSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)/S2)C6=CC=C(C=C6)CC |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)S2)C6=CC=C(C=C6)CC |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)S2)C6=CC=C(C=C6)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-2-(3-chloro-4-methylanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B308262.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308263.png)
![Ethyl 4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B308266.png)
![2-[2-bromo-6-methoxy-4-[(Z)-(5-oxo-1,3-diphenyl-pyrazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B308267.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenyl acetate](/img/structure/B308269.png)

![3-[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B308272.png)
![Ethyl 4-(5-(2,4-dimethoxybenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308273.png)
![N,N-diethyl-4-{3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-3-methoxyaniline](/img/structure/B308276.png)
![4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B308278.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B308279.png)
![10-Bromo-3-(butylsulfanyl)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308280.png)
![ethyl 4-[[(5Z)-3-(4-ethoxycarbonylphenyl)-5-(5-methyl-2-oxo-1H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308282.png)